An In-depth Technical Guide to the Chemical Properties of Oxalic Acid
An In-depth Technical Guide to the Chemical Properties of Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of oxalic acid (ethanedioic acid). It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as an essential resource for laboratory and development applications.
General and Physical Properties
Oxalic acid, with the chemical formula C₂H₂O₄, is the simplest dicarboxylic acid.[1][2] It consists of two carboxyl groups directly joined together, which makes it one of the strongest organic acids.[3] At room temperature, it is a white, odorless, crystalline solid.[4][5][6] It typically exists in its dihydrate form, C₂H₂O₄·2H₂O.[1][7] Anhydrous oxalic acid is highly hygroscopic and readily absorbs water.[5]
Table 1: Physical and Chemical Properties of Oxalic Acid
| Property | Value | Source(s) |
| Systematic Name | Ethanedioic acid | [1] |
| Chemical Formula | C₂H₂O₄ (anhydrous), C₂H₂O₄·2H₂O (dihydrate) | [1][7] |
| Molar Mass | 90.03 g/mol (anhydrous), 126.07 g/mol (dihydrate) | [7][8] |
| Appearance | White crystalline solid | [1][2][5] |
| Melting Point | 189–191 °C (anhydrous, with decomposition) | [1][3][6] |
| 101.5 °C (dihydrate) | [1] | |
| Density | 1.90 g/cm³ (anhydrous) | [5][9] |
| Vapor Pressure | <0.01 mmHg @ 20 °C | [3][6] |
| pH (100 mM solution) | ~1.3 | [3] |
Acid-Base Properties
Oxalic acid is a diprotic acid, meaning it can donate two protons in aqueous solution.[2][4] It is considered a relatively strong organic acid, significantly stronger than acetic acid.[1][2] Its dissociation occurs in two steps, each with a corresponding acid dissociation constant (pKa).
Table 2: Acid Dissociation Constants (pKa) of Oxalic Acid
| Dissociation Step | pKa Value | Source(s) |
| pKa1 (H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺) | 1.27 | [10] |
| pKa2 (HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺) | 4.28 | [10] |
The two-step dissociation is a fundamental property governing its behavior in solution and its interactions with bases and metal ions.
Caption: Stepwise dissociation of oxalic acid.
Redox Properties
Oxalic acid and its conjugate base, oxalate, can act as reducing agents.[1][2] A classic example is the reaction with potassium permanganate (KMnO₄) in an acidic medium. In this redox reaction, the permanganate ion (MnO₄⁻), which is deep purple, is reduced to the colorless manganese(II) ion (Mn²⁺), while oxalic acid is oxidized to carbon dioxide (CO₂).[11][12][13]
The overall ionic reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[13][14]
This reaction is notable for being autocatalytic, where the product Mn²⁺ acts as a catalyst, causing the reaction rate to increase as it proceeds.[15] The reaction is typically performed at an elevated temperature (60-70 °C) to ensure a reasonable reaction rate from the start.[12][16]
Chelation and Metal Binding
The oxalate anion (C₂O₄²⁻) is an excellent chelating agent, particularly for metal cations.[1][10] It functions as a bidentate ligand, binding to a metal ion through two oxygen atoms to form a stable five-membered ring.[10] This property is the basis for many of its applications, including rust removal, where it forms a water-soluble ferrioxalate complex with ferric iron (Fe³⁺).[1][7]
Oxalic acid is also a key reagent in lanthanide chemistry, readily forming crystalline, easily filterable hydrated lanthanide oxalates even in strongly acidic solutions.[1] This allows for the separation of lanthanides from other elements.[1] The ability of oxalic acid to form insoluble precipitates with many metal ions is also utilized for the removal of heavy metals from wastewater.[17]
Caption: Oxalate as a bidentate chelating ligand.
Solubility
Oxalic acid's solubility is highly dependent on the solvent and temperature. It is very soluble in water, with solubility increasing significantly as the temperature rises.[9][18] It is also soluble in polar organic solvents like ethanol but has limited solubility in less polar solvents like diethyl ether and is insoluble in chloroform and benzene.[18][19][20]
Table 3: Solubility of Oxalic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |
| Water | 15 | 75.5 | [1][20] |
| Water | 20 | 95.5 | [1] |
| Water | 25 | 118-143 | [1][19] |
| Water | 60 | 426 | [1] |
| Ethanol | 15 | 237 | [20] |
| Ethanol | 25 | 240 | [19] |
| Diethyl Ether | 15 | 14 | [20] |
| Diethyl Ether | 25 | 18 | [19] |
Thermal Decomposition
The thermal decomposition of oxalic acid follows different pathways depending on the conditions.
-
Oxalic Acid Dihydrate: When heated, the dihydrate first loses its two water molecules at around 101.5 °C.[1]
-
Anhydrous Oxalic Acid: Anhydrous oxalic acid sublimes at 149-160 °C.[19] When heated further, its vapor decomposes. The major products in the temperature range of 125-175 °C are carbon dioxide (CO₂) and formic acid (HCOOH).
-
C₂H₂O₄(g) → HCOOH(g) + CO₂(g)
-
-
Higher Temperatures: At higher temperatures or under different conditions, further decomposition can occur, potentially yielding carbon monoxide (CO) and water.
Experimental Protocols
Protocol: Determination of Oxalic Acid Concentration via Redox Titration with KMnO₄
This protocol outlines the standardized method for determining the concentration of an oxalic acid solution by titrating it against a potassium permanganate solution of known concentration.[11][12][14]
Materials:
-
Oxalic acid solution (unknown concentration)
-
Standardized potassium permanganate (KMnO₄) solution (e.g., 0.02 M)
-
Dilute sulfuric acid (H₂SO₄) (e.g., 1 M or 2 M)
-
Burette, pipette (10 mL or 20 mL), conical flask, beaker
-
Heating apparatus (hot plate or Bunsen burner)
-
Distilled water
-
White tile
Methodology:
-
Preparation:
-
Sample Aliquot:
-
Using the pipette, transfer a precise volume (e.g., 10.0 mL) of the oxalic acid solution into a clean conical flask.[12]
-
-
Acidification:
-
Heating:
-
Titration:
-
Place the conical flask on a white tile under the burette to clearly see the color change.[21]
-
Slowly add the KMnO₄ solution from the burette to the hot oxalic acid solution while continuously swirling the flask.[11][21]
-
Initially, the purple color of the permanganate will disappear slowly. As the reaction proceeds and Mn²⁺ is formed, the rate of decolorization will increase.
-
-
Endpoint Determination:
-
Recording and Repetition:
-
Record the final volume from the burette.
-
Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.1 mL).[21]
-
-
Calculation:
-
Use the balanced chemical equation and the formula 2M₁V₁ = 5M₂V₂ (where 1 = KMnO₄ and 2 = H₂C₂O₄) to calculate the molarity of the oxalic acid solution.[21]
-
References
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- 2. byjus.com [byjus.com]
- 3. Oxalic acid CAS#: 144-62-7 [m.chemicalbook.com]
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- 5. Physical and chemical properties of oxalic acids.how they react with - askIITians [askiitians.com]
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- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 8. artms.ca [artms.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Oxalic_acid [chemeurope.com]
- 11. testbook.com [testbook.com]
- 12. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
- 19. Oxalic acid - Sciencemadness Wiki [sciencemadness.org]
- 20. camachem.com [camachem.com]
- 21. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
